molecular formula C14H11BrClNO B2466073 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol CAS No. 82607-55-4

2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol

Cat. No.: B2466073
CAS No.: 82607-55-4
M. Wt: 324.6
InChI Key: QPHFOSXTAAHXIF-CAOOACKPSA-N
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Mechanism of Action

The mechanism of action of this compound and its complexes is currently under investigation. Molecular docking studies have been conducted to identify potential binding sites consistent with in vitro assays .

Safety and Hazards

The compound is intended for research use only and not for diagnostic or therapeutic use . Toxicity studies on WISH-ATCC-CCL-25, human epithelial amnion (normal liver cell lines), and MRC-5-ATCC-CCL-171 (normal human lung fibroblast cell lines) revealed that at lower concentrations, the complexes did not affect the cell lines .

Future Directions

Future research on this compound will likely continue to explore its potential applications in scientific research. This may include further investigation into its electronic properties, stability, reactivity, and biological potential . Additionally, more in-depth studies on its mechanism of action and potential binding sites may be conducted .

Properties

IUPAC Name

2-[(2-bromo-4-methylphenyl)iminomethyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-2-4-13(12(15)6-9)17-8-10-7-11(16)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFOSXTAAHXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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